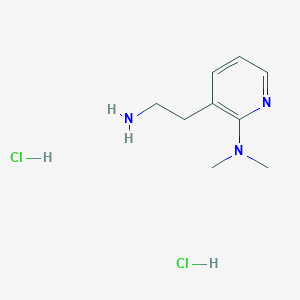

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethyl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Triethylenetetramine: A structurally similar compound used as a chelating agent.

Tryptamine: Shares the aminoethyl group but has a different core structure.

Piperazine Derivatives: Contain similar nitrogen-containing rings and are used in various pharmaceutical applications.

Uniqueness

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine dihydrochloride, a compound derived from the pyridine family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H13N3·2HCl

- Molecular Weight : 203.12 g/mol

- CAS Number : 1122-58-3

- SMILES Notation : CN(C)C1=C(C=CC=N1)CN

The compound features a pyridine ring substituted with an amine group, which is critical in mediating its biological effects.

1. Anticancer Properties

Research indicates that compounds with similar structures to 3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine exhibit significant anticancer activity. For instance, derivatives of 2-aminopyrimidines have shown promising results as β-glucuronidase inhibitors, which can be crucial in cancer therapy due to their role in drug metabolism and excretion pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound 24 | β-glucuronidase inhibitor | 2.8 ± 0.10 |

| D-saccharic acid 1,4-lactone | Standard control | 45.75 ± 2.16 |

2. Neuroprotective Effects

The compound has been investigated for its potential as a neuronal nitric oxide synthase (nNOS) inhibitor, which is relevant in treating neurological disorders. A study showed that modifications to the amino side chain in related compounds significantly enhanced their nNOS inhibitory activity, suggesting that similar modifications could optimize the biological profile of this compound .

Table 2: nNOS Inhibition Potency of Related Compounds

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| Compound 12 | 26 | High selectivity over eNOS and iNOS |

| Compound 20 | 46 | Excellent permeability |

3. Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against various pathogens, including fungi and bacteria. For instance, certain aminopyridine derivatives have exhibited significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Its ability to inhibit key enzymes such as β-glucuronidase and nNOS suggests a role in modulating metabolic pathways associated with cancer and neurodegenerative diseases.

- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, derivatives of pyridine-based compounds were tested for their ability to induce apoptosis. Results indicated that certain modifications enhanced cytotoxic effects significantly compared to controls, highlighting the importance of structural optimization in drug design.

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective potential of related compounds demonstrated that specific analogs could significantly reduce neuronal cell death induced by oxidative stress, reinforcing the therapeutic potential of this class of compounds in neurodegenerative diseases.

Properties

IUPAC Name |

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12(2)9-8(5-6-10)4-3-7-11-9;;/h3-4,7H,5-6,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMRJDKYMLPKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.